molecular formula C12H11NO3S B12600008 3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid CAS No. 649757-61-9

3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B12600008
CAS No.: 649757-61-9
M. Wt: 249.29 g/mol
InChI Key: WUTUNBSVJIUXFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate

Comparison: 3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

CAS No.

649757-61-9

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-16-8-4-2-7(3-5-8)9-6-17-11(10(9)13)12(14)15/h2-6H,13H2,1H3,(H,14,15)

InChI Key

WUTUNBSVJIUXFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)O

Origin of Product

United States

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